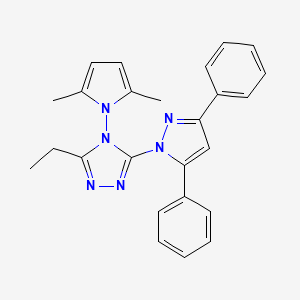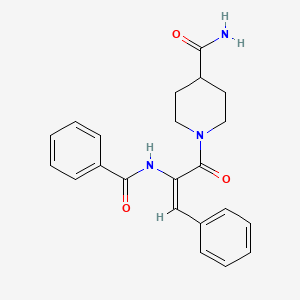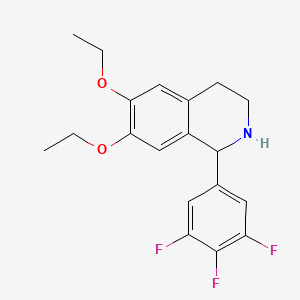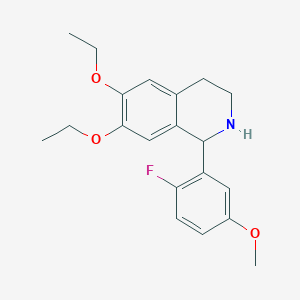
4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(3,5-diphenyl-1H-pyrazol-1-yl)-5-ethyl-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(3,5-diphenyl-1H-pyrazol-1-yl)-5-ethyl-4H-1,2,4-triazole” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(3,5-diphenyl-1H-pyrazol-1-yl)-5-ethyl-4H-1,2,4-triazole” typically involves multi-step organic reactions. The starting materials might include 2,5-dimethylpyrrole, 3,5-diphenylpyrazole, and ethyl-substituted triazole precursors. Common synthetic methods could involve:
Cyclization reactions: Formation of the triazole ring through cyclization of appropriate precursors.
Substitution reactions: Introduction of the pyrrole and pyrazole groups through nucleophilic or electrophilic substitution reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of metal catalysts to facilitate specific reaction steps.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction rates.
Temperature and Pressure: Optimization of temperature and pressure conditions to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
“4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(3,5-diphenyl-1H-pyrazol-1-yl)-5-ethyl-4H-1,2,4-triazole” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield corresponding ketones or aldehydes, while substitution reactions might introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, “4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(3,5-diphenyl-1H-pyrazol-1-yl)-5-ethyl-4H-1,2,4-triazole” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology and Medicine
In biology and medicine, this compound might exhibit biological activity, making it a candidate for drug development. Its potential interactions with biological targets could be studied to develop new therapeutic agents.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure might also make it suitable for use in sensors or other analytical devices.
Mechanism of Action
The mechanism of action of “4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(3,5-diphenyl-1H-pyrazol-1-yl)-5-ethyl-4H-1,2,4-triazole” would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Binding to enzymes or receptors: Inhibiting or activating specific biological pathways.
Interacting with nucleic acids: Modulating gene expression or DNA replication.
Altering cell membrane properties: Affecting cell signaling or transport processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(3,5-diphenyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazole
- 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(3,5-diphenyl-1H-pyrazol-1-yl)-5-propyl-4H-1,2,4-triazole
Uniqueness
The uniqueness of “4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(3,5-diphenyl-1H-pyrazol-1-yl)-5-ethyl-4H-1,2,4-triazole” lies in its specific combination of functional groups and their spatial arrangement. This unique structure might confer specific chemical reactivity and biological activity that distinguishes it from similar compounds.
Properties
Molecular Formula |
C25H24N6 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
4-(2,5-dimethylpyrrol-1-yl)-3-(3,5-diphenylpyrazol-1-yl)-5-ethyl-1,2,4-triazole |
InChI |
InChI=1S/C25H24N6/c1-4-24-26-27-25(31(24)30-18(2)15-16-19(30)3)29-23(21-13-9-6-10-14-21)17-22(28-29)20-11-7-5-8-12-20/h5-17H,4H2,1-3H3 |
InChI Key |
VFSDHYMZLPLVIA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(N1N2C(=CC=C2C)C)N3C(=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-Chloro-phenyl)-4,6-dioxo-1-phenyl-1,3a,4,5,6,6a-hexahydro-pyrrolo[3,4-c]pyrazole-3-carboxylic acid methyl ester](/img/structure/B11511833.png)
![5-Benzyl-3-(2-hydroxy-3-methoxyphenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11511839.png)
![1-benzyl-3-(3-methoxyphenyl)-7,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B11511848.png)

![2-[(2,6-Dichlorophenyl)methyl]isoquinolin-2-ium](/img/structure/B11511862.png)
![N-cyclohexyl-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11511863.png)
![3-ethyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11511870.png)
![4-bromo-N-[2-(3-methylpiperidine-1-carbonyl)phenyl]benzamide](/img/structure/B11511873.png)
![12-(4-ethoxyphenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11511876.png)
![3-(3-Methoxyphenyl)-6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B11511877.png)


![2-[(Cyclopentylamino)methylidene]-5-(4-methoxyphenyl)cyclohexane-1,3-dione](/img/structure/B11511920.png)
